6-Bromo-4-(hydroxymethyl)pyridin-3-ol
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Overview
Description
6-Bromo-4-(hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H6BrNO2 It is a brominated derivative of pyridin-3-ol, featuring a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(hydroxymethyl)pyridin-3-ol typically involves the bromination of 4-(hydroxymethyl)pyridin-3-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The choice of solvent, brominating agent, and reaction conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(hydroxymethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 6-Bromo-4-carboxypyridin-3-ol.
Reduction: 4-(Hydroxymethyl)pyridin-3-ol.
Substitution: 6-Substituted-4-(hydroxymethyl)pyridin-3-ol derivatives.
Scientific Research Applications
6-Bromo-4-(hydroxymethyl)pyridin-3-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(hydroxymethyl)pyridin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methylpyridin-3-ol
- 6-Bromo-4-(methoxymethyl)pyridin-3-ol
- 6-Chloro-4-(hydroxymethyl)pyridin-3-ol
Uniqueness
6-Bromo-4-(hydroxymethyl)pyridin-3-ol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its structural features make it a valuable building block in organic synthesis and a versatile tool in scientific research.
Biological Activity
6-Bromo-4-(hydroxymethyl)pyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a bromine atom and a hydroxymethyl group, suggests various mechanisms of action that could influence its pharmacological properties.
The compound's molecular formula is C7H7BrN2O, and it features a pyridine ring with specific substitutions that enhance its reactivity and biological interactions. The presence of the bromine atom can increase the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can interact with various enzymes, potentially inhibiting their activity. The hydroxyl group allows for hydrogen bonding, which may enhance binding affinity to target enzymes.
- Receptor Modulation : It may also act on specific receptors, modulating their activity and leading to downstream effects in cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within the range of 75 to 150 µg/mL against various bacterial strains such as E. coli and Staphylococcus aureus .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | <125 |
This compound | S. aureus | 75 |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. Compounds with similar structures have demonstrated the ability to scavenge free radicals and protect against oxidative stress in cellular models. The presence of hydroxyl groups is often correlated with enhanced antioxidant activity due to their ability to donate hydrogen atoms .
Case Studies
- Antibacterial Evaluation : A study investigated the antibacterial efficacy of various pyridine derivatives, including this compound. Results indicated that this compound significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
- Antioxidant Studies : In vitro assays showed that compounds with hydroxyl substitutions effectively reduced lipid peroxidation in brain homogenates, suggesting potential neuroprotective effects .
Properties
Molecular Formula |
C6H6BrNO2 |
---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
6-bromo-4-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6BrNO2/c7-6-1-4(3-9)5(10)2-8-6/h1-2,9-10H,3H2 |
InChI Key |
JUQAHKKCIRPYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)O)CO |
Origin of Product |
United States |
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